N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-fluorobenzamide
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Description
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C20H16FN5O2 and its molecular weight is 377.379. The purity is usually 95%.
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Biological Activity
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-fluorobenzamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class. This class of compounds is known for its diverse biological activities, including potential anticancer properties and effects on various signaling pathways. The unique structure of this compound, featuring a fused heterocyclic core and specific functional groups, contributes to its biological profile.
Chemical Structure and Properties
The molecular formula of this compound is C20H18FN5O, with a molecular weight of approximately 365.39 g/mol. Its structure can be described as follows:
Property | Value |
---|---|
Molecular Formula | C20H18FN5O |
Molecular Weight | 365.39 g/mol |
CAS Number | 899738-27-3 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that pyrazolo[3,4-d]pyrimidines can influence multiple signaling pathways, including those involved in cell proliferation and apoptosis.
- Anticancer Activity : Studies have shown that compounds in this class can inhibit tumor cell growth by targeting kinases and other proteins involved in cancer progression. For instance, the compound's structure allows it to act as an inhibitor of certain kinases that are crucial for cancer cell survival.
- Inhibition of Enzymatic Activity : The presence of the pyrazolo core suggests potential inhibitory effects on enzymes such as dihydrofolate reductase (DHFR), which is vital in nucleotide synthesis. This inhibition can lead to reduced proliferation of cancer cells due to impaired DNA synthesis.
Biological Studies and Findings
Several studies have explored the biological activity of this compound and related compounds:
- Antitumor Effects : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, it has shown effectiveness against breast cancer (MCF-7) and lung cancer (A549) cells, with IC50 values indicating potent activity.
- Structure-Activity Relationship (SAR) : Research has established that modifications to the pyrazolo core and substitutions on the benzamide moiety can enhance or diminish biological activity. For instance, the introduction of fluorine atoms has been correlated with increased potency against specific cancer types.
Case Studies
- In Vivo Efficacy : A recent study evaluated the compound's efficacy in mouse models bearing human tumor xenografts. The results indicated a significant reduction in tumor volume compared to control groups treated with vehicle alone, suggesting strong in vivo antitumor activity.
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O2/c1-12-3-8-16(9-13(12)2)26-18-17(10-23-26)20(28)25(11-22-18)24-19(27)14-4-6-15(21)7-5-14/h3-11H,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEGGSVXFLKAFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.